molecular formula C10H12FNO B262611 N-(4-fluorobenzyl)propanamide

N-(4-fluorobenzyl)propanamide

Cat. No. B262611
M. Wt: 181.21 g/mol
InChI Key: MOOYRFOCKHADCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)propanamide, also known as Fub-APINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential medicinal properties. This compound is a derivative of the indazole family and has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system.

Mechanism of Action

N-(4-fluorobenzyl)propanamide exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain, mood, appetite, and immune function. This binding leads to the activation of downstream signaling pathways that ultimately result in the physiological effects observed in research studies.
Biochemical and Physiological Effects:
Research studies have shown that this compound can produce a range of biochemical and physiological effects, including analgesia, sedation, and anti-inflammatory activity. The compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)propanamide in research studies is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise manipulation of the endocannabinoid system. However, the compound's high potency also presents a potential safety risk, as it can produce adverse effects at low doses.

Future Directions

Future research on N-(4-fluorobenzyl)propanamide could focus on exploring its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions. Additionally, further studies could investigate the compound's safety profile and potential for abuse, as well as its interactions with other drugs and medications.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)propanamide involves the reaction of 4-fluorobenzyl chloride with propanoic acid in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a high-purity sample suitable for research purposes.

Scientific Research Applications

N-(4-fluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. The compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells in vitro.

properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12FNO/c1-2-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

MOOYRFOCKHADCB-UHFFFAOYSA-N

SMILES

CCC(=O)NCC1=CC=C(C=C1)F

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.